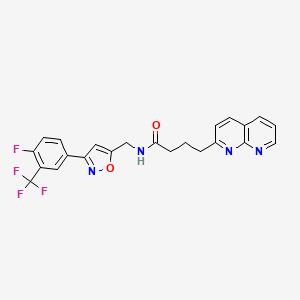

hGPR91 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18F4N4O2 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

N-[[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methyl]-4-(1,8-naphthyridin-2-yl)butanamide |

InChI |

InChI=1S/C23H18F4N4O2/c24-19-9-7-15(11-18(19)23(25,26)27)20-12-17(33-31-20)13-29-21(32)5-1-4-16-8-6-14-3-2-10-28-22(14)30-16/h2-3,6-12H,1,4-5,13H2,(H,29,32) |

InChI Key |

SWKGPCNQBPGWNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)NCC3=CC(=NO3)C4=CC(=C(C=C4)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of hGPR91 Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of hGPR91 antagonist 3, a potent and orally active antagonist of the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1). This document details the molecular interactions, signaling pathways, and functional consequences of hGPR91 antagonism by this compound. It is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the succinate-GPR91 axis in various pathological conditions, including hypertension, inflammation, and metabolic diseases.

Introduction to hGPR91 (SUCNR1)

The human G protein-coupled receptor 91 (hGPR91) is a Class A GPCR that is endogenously activated by succinate, a key intermediate in the citric acid cycle. Under conditions of cellular stress, such as ischemia and inflammation, extracellular succinate levels can rise significantly, leading to the activation of GPR91. This receptor is expressed in a variety of tissues, including the kidney, liver, heart, and immune cells. Upon activation by succinate, GPR91 primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR91 activation can also stimulate the Gαq pathway, resulting in the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] This dual signaling capacity allows GPR91 to modulate a wide range of physiological and pathophysiological processes.

This compound (Compound 5g)

This compound, also referred to as compound 5g, is a small molecule inhibitor of the human GPR91 receptor.[2] It has been identified as a potent and orally bioavailable antagonist, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the GPR91 signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in functional cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both the human and rat orthologs of the GPR91 receptor.

| Parameter | Species | Value | Reference |

| IC50 | Human GPR91 | 35 nM | [2] |

| IC50 | Rat GPR91 | 135 nM |

Mechanism of Action

The primary mechanism of action of this compound is the blockade of the GPR91 receptor, thereby preventing its activation by the endogenous ligand, succinate. While the precise binding mode (competitive or non-competitive) has not been definitively elucidated in publicly available literature, functional data suggests it effectively prevents the downstream signaling cascades initiated by succinate binding. By occupying the receptor, this compound inhibits both the Gαi-mediated decrease in cAMP and the Gαq-mediated increase in intracellular calcium that would normally occur upon succinate stimulation.

Signaling Pathway Diagrams

The following diagrams illustrate the GPR91 signaling pathway and the inhibitory effect of this compound.

References

The Discovery and Synthesis of hGPR91 Antagonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of hGPR91 antagonist 3, also known as compound 5g. The human G protein-coupled receptor 91 (hGPR91), a succinate receptor, has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. This document details the scientific journey from initial screening to the identification of a potent and orally active antagonist, presenting key data, experimental methodologies, and relevant biological pathways.

Introduction to hGPR91 and Its Therapeutic Potential

The human G protein-coupled receptor 91 (hGPR91), also known as SUCNR1, is a receptor for the Krebs cycle intermediate, succinate. Under conditions of cellular stress, such as ischemia and inflammation, extracellular succinate levels rise, activating GPR91. This activation triggers downstream signaling cascades that have been implicated in various pathological processes, including hypertension, diabetic retinopathy, and liver fibrosis. Consequently, the development of selective hGPR91 antagonists represents a promising therapeutic strategy for these conditions.

Discovery of this compound (Compound 5g)

The discovery of this compound originated from a high-throughput screening campaign that identified an initial hit compound. Subsequent systematic structure-activity relationship (SAR) studies led to the optimization of this initial hit, culminating in the identification of a series of potent and selective antagonists, including compound 5g.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of hGPR91 Antagonists [1][2]

| Compound | hGPR91 IC50 (nM) | rGPR91 IC50 (nM) |

| Antagonist 3 (5g) | 35 | 135 |

| Antagonist 1 (4c) | 7 | - |

| Antagonist 2 (2c) | - | - |

| Antagonist 4 (7e) | 180 | - |

Table 2: Pharmacokinetic Properties of Lead Compounds [1]

| Compound | Oral Bioavailability (%F) in Rats |

| Antagonist 3 (5g) | 26 |

| Antagonist 4 (7e) | 87 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Synthesis of this compound (Compound 5g)

The synthesis of this compound is achieved through a multi-step process, beginning with the appropriate starting materials and involving key chemical transformations.

-

Step 1: Synthesis of 4-(trifluoromethyl)nicotinic acid. This intermediate can be prepared from trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile through acylation, cyclization, and hydrolysis steps.

-

Step 2: Amide Coupling. The synthesized 4-(trifluoromethyl)nicotinic acid is then coupled with 1-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethan-1-amine using a suitable coupling agent, such as HATU, in the presence of a base like DIPEA in an appropriate solvent like DMF.

-

Step 3: Purification. The final compound is purified using standard techniques such as column chromatography or recrystallization to yield this compound.

In Vitro Assay: FLIPR Calcium Mobilization Assay

The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay in a cell line stably expressing the human GPR91 receptor.

-

Cell Culture: CHO-K1 cells stably expressing hGPR91 are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Serial dilutions of this compound are added to the wells and incubated for a specified period.

-

Agonist Stimulation: A fixed concentration of succinate (e.g., EC80) is added to stimulate calcium mobilization.

-

Data Acquisition: The fluorescence intensity is measured using a FLIPR instrument before and after the addition of the agonist.

-

Data Analysis: The IC50 values are calculated by plotting the inhibition of the succinate-induced calcium response against the concentration of the antagonist.

In Vivo Assay: Succinate-Induced Blood Pressure Model in Rats

The in vivo efficacy of hGPR91 antagonists was evaluated in a rat model where blood pressure is increased by the administration of succinate.

-

Animal Model: Male Wistar rats are used for the study.

-

Catheterization: The animals are anesthetized, and catheters are implanted in the carotid artery for blood pressure measurement and the jugular vein for compound and succinate administration.

-

Compound Administration: this compound is administered intravenously or orally at various doses.

-

Succinate Challenge: After a defined period, a bolus of succinate is administered intravenously to induce a transient increase in blood pressure.

-

Blood Pressure Monitoring: Mean arterial pressure is continuously monitored.

-

Data Analysis: The percentage inhibition of the succinate-induced pressor response is calculated for each dose of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes involved in the study of this compound.

GPR91 Signaling Pathway

hGPR91 is known to couple to both Gq and Gi signaling pathways. Upon activation by succinate, these pathways lead to distinct downstream cellular responses.

Experimental Workflow for In Vitro Antagonist Screening

The following diagram outlines the key steps in the in vitro screening process used to identify and characterize hGPR91 antagonists.

Conclusion

The discovery of this compound (compound 5g) represents a significant advancement in the development of targeted therapies for diseases associated with elevated extracellular succinate. This potent and orally active antagonist provides a valuable tool for further elucidating the role of the hGPR91 signaling pathway in various pathophysiological conditions and serves as a promising lead for future drug development efforts. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this novel compound.

References

GPR91/SUCNR1 Signaling Pathway in Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in the inflammatory microenvironment. Its extracellular effects are primarily mediated through the G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1). Under conditions of metabolic stress, such as hypoxia and ischemia, which are often hallmarks of inflammation, succinate accumulates and is released into the extracellular space, where it acts as a danger signal to modulate immune responses. This guide provides a comprehensive overview of the GPR91/SUCNR1 signaling pathway, its role in inflammation, and detailed methodologies for its investigation.

The GPR91/SUCNR1 Signaling Cascade

GPR91 is a pleiotropic receptor that couples to both Gq/11 and Gi/o G proteins, leading to the activation of distinct downstream signaling pathways. The activation of these pathways is often cell-type specific and dependent on the concentration of succinate.

Gq/11-Mediated Pathway

Upon succinate binding, the Gq/11 pathway is initiated, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as cell migration and cytokine production.

Caption: GPR91/SUCNR1 Gq-mediated signaling pathway.

Gi/o-Mediated Pathway

The engagement of the Gi/o pathway by GPR91 leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. This pathway has been implicated in the anti-lipolytic effects of succinate in adipocytes and can modulate the inflammatory response in certain immune cells.

Caption: GPR91/SUCNR1 Gi-mediated signaling pathway.

Cross-talk with HIF-1α

A crucial aspect of succinate signaling in inflammation is its interplay with Hypoxia-Inducible Factor-1α (HIF-1α). Intracellular succinate accumulation, often occurring in parallel with its extracellular release, inhibits prolyl hydroxylases (PHDs). This inhibition prevents the degradation of HIF-1α, leading to its stabilization and translocation to the nucleus, where it promotes the transcription of pro-inflammatory genes, including Interleukin-1β (IL-1β). Extracellular succinate, through GPR91 activation, can further amplify this process, creating a positive feedback loop that enhances the inflammatory response.

Caption: Crosstalk between GPR91/SUCNR1 signaling and HIF-1α stabilization.

Role in Immune Cells

GPR91/SUCNR1 is expressed on various immune cells, where its activation leads to context-dependent pro- or anti-inflammatory responses.

-

Macrophages: In pro-inflammatory (M1) macrophages, succinate signaling via GPR91 can amplify the production of IL-1β, a key pro-inflammatory cytokine.[1][2] Conversely, in anti-inflammatory (M2) macrophages, SUCNR1 signaling may promote an anti-inflammatory phenotype.

-

Dendritic Cells (DCs): Succinate acts as a chemoattractant for immature DCs, guiding them to sites of inflammation. GPR91 activation on DCs enhances their maturation, antigen presentation capacity, and the production of pro-inflammatory cytokines, thereby bridging innate and adaptive immunity.

Involvement in Inflammatory Diseases

Dysregulation of the succinate-GPR91 axis has been implicated in the pathophysiology of several inflammatory diseases.

-

Rheumatoid Arthritis (RA): Succinate levels are elevated in the synovial fluid of RA patients.[1][2] This succinate can stimulate synovial macrophages to produce IL-1β, contributing to the chronic inflammation and joint destruction characteristic of RA.[1]

-

Inflammatory Bowel Disease (IBD): Increased succinate concentrations have been observed in the gut of IBD patients. GPR91 signaling in intestinal epithelial cells and immune cells can contribute to the inflammatory cascade in conditions like ulcerative colitis.

-

Atherosclerosis: Succinate has been shown to promote a pro-inflammatory phenotype in macrophages within atherosclerotic plaques, potentially exacerbating the disease.

Quantitative Data Summary

The following tables summarize key quantitative data related to GPR91/SUCNR1 signaling in inflammation.

Table 1: Succinate Concentrations in Health and Disease

| Condition | Fluid/Tissue | Succinate Concentration | Reference(s) |

| Healthy | Plasma | 2-30 µM | |

| Rheumatoid Arthritis | Synovial Fluid | Elevated | |

| Inflammatory Bowel Disease | Intestinal Tissue/Feces | Elevated | |

| Type 2 Diabetes | Plasma | Elevated |

Table 2: Ligand Affinities for GPR91/SUCNR1

| Ligand | Receptor | Assay | Value | Reference(s) |

| Succinate | Human GPR91 | IP3 Turnover | EC50 = 17 µM | |

| Succinate | Human GPR91 | Renin Release | EC50 = 350 µM | |

| Succinate | Human GPR91 | PGE2 Production | EC50 = 214 µM | |

| Maleate | Human GPR91 | IP3 Turnover | EC50 = 13 µM | |

| NF-56-EJ40 (Antagonist) | Human SUCNR1 | - | IC50 = 25 nM, Ki = 33 nM |

Experimental Protocols

Investigating the GPR91/SUCNR1 signaling pathway requires a variety of in vitro and in vivo techniques. Below are outlines of key experimental protocols.

In Vitro Assays

1. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR91 activation.

References

Succinate: A Key Signaling Molecule at the Crossroads of Metabolism and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Succinate, a central metabolite in the Krebs cycle, has emerged from its traditional role in bioenergetics to be recognized as a critical signaling molecule. Aberrant succinate signaling is increasingly implicated in the pathophysiology of a range of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and associated cardiovascular complications. This guide provides a comprehensive overview of the multifaceted role of succinate as a signaling molecule in these conditions, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Succinate Signaling Pathways in Metabolic Disease

Succinate exerts its signaling effects through two primary mechanisms: intracellularly, by modifying enzymatic activity and gene expression, and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).

Intracellular Signaling: A Hypoxic Mimic

Under conditions of metabolic stress, such as hypoxia or inflammation, intracellular succinate can accumulate.[1] This accumulation has profound effects on cellular signaling, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[2]

-

Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): By inhibiting PHDs, succinate prevents the degradation of HIF-1α.[2] This transcription factor then translocates to the nucleus and promotes the expression of genes involved in glycolysis, inflammation, and angiogenesis.[2][3] This mechanism is a key driver of the pro-inflammatory effects of succinate.

-

Mitochondrial Reactive Oxygen Species (ROS) Production: Succinate accumulation can lead to reverse electron transport (RET) at mitochondrial complex I, a significant source of ROS. These ROS can further stabilize HIF-1α and activate other inflammatory pathways.

-

Protein Succinylation: Succinate can be converted to succinyl-CoA, which can then be used for the post-translational modification of proteins, a process known as succinylation. This modification can alter the function of various metabolic enzymes.

Figure 1: Intracellular succinate signaling pathways.

Extracellular Signaling via SUCNR1 (GPR91)

When released into the extracellular space, succinate acts as a ligand for SUCNR1, a G protein-coupled receptor expressed on the surface of various cell types, including adipocytes, hepatocytes, pancreatic β-cells, and immune cells. SUCNR1 activation triggers downstream signaling cascades that are highly cell-type specific.

-

In Adipose Tissue: SUCNR1 activation can promote the infiltration of macrophages into adipose tissue, contributing to the chronic low-grade inflammation and insulin resistance associated with obesity.

-

In the Liver: The succinate/SUCNR1 axis is implicated in the progression of NAFLD, with evidence suggesting a role in both hepatocyte metabolism and the activation of hepatic stellate cells, which drives fibrosis.

-

In Pancreatic β-cells: Succinate can potentiate glucose-stimulated insulin secretion through a SUCNR1-dependent mechanism, suggesting a role in the compensatory hyperinsulinemia observed in prediabetic states.

-

In Immune Cells: SUCNR1 activation on immune cells like macrophages and dendritic cells can modulate their inflammatory responses, although the exact outcome (pro- or anti-inflammatory) can depend on the specific context and cell type.

Figure 2: Extracellular succinate signaling via SUCNR1.

Quantitative Data on Succinate in Metabolic Diseases

Elevated circulating succinate levels are a common feature of various metabolic diseases. The following table summarizes quantitative data from several studies.

| Disease State | Species | Sample Type | Succinate Concentration (Control) | Succinate Concentration (Disease) | Fold Change / % Increase | Reference |

| Obesity | Human | Plasma | 78.24 ± 4.4 µM | 101.72 ± 9.37 µM | ~1.3-fold | |

| Obesity | Human | Serum | 23.2 ± 1.57 µM | 43.93 ± 6.16 µM | ~1.9-fold | |

| NAFLD | Human | Plasma | - | Elevated in patients with a fatty liver index (FLI) ≥60 | - | |

| Type 2 Diabetes | Human | Serum | - | Higher in patients with diabetic complications | - | |

| Metabolic Syndrome | Rat (Dahl) | Urine | - | Higher in succinate-treated rats | - | |

| Hypertension | Rat (SHR) | Plasma | Elevated compared to Wistar-Kyoto rats | - | - | |

| Obesity | Mouse (ob/ob) | Plasma | Elevated compared to lean controls | - | - | |

| Diabetes | Mouse (db/db) | Plasma | Elevated compared to lean controls | - | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of succinate as a signaling molecule.

Quantification of Succinate using a Colorimetric Assay

This protocol is a generalized procedure based on commercially available kits.

Figure 3: Workflow for Colorimetric Succinate Assay.

Materials:

-

Succinate Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718)

-

96-well flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

Homogenizer (for tissue samples)

-

Microcentrifuge

-

Ice

Procedure:

-

Sample Preparation:

-

Tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold Succinate Assay Buffer.

-

Cells: Lyse 1 x 10^6 cells in 100 µL of ice-cold Succinate Assay Buffer.

-

Keep samples on ice.

-

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Standard Curve Preparation: Prepare a succinate standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.

-

Plate Loading: Add samples and standards to a 96-well plate. Adjust the volume of each well to 50 µL with Succinate Assay Buffer.

-

Reaction Mix Preparation and Addition: Prepare a reaction mix containing Succinate Enzyme Mix, Succinate Developer, and Succinate Substrate Mix as per the kit protocol. Add 50 µL of the reaction mix to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Measure the absorbance at 450 nm using a plate reader.

-

Calculation: Subtract the blank reading from all measurements. Determine the succinate concentration in the samples using the standard curve.

Quantification of Succinate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of succinate in biological samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal standard (e.g., 13C4-succinate)

-

Solvents (e.g., acetonitrile, pyridine)

-

Vials for derivatization and injection

Procedure:

-

Sample Preparation:

-

Extract metabolites from the biological sample using a suitable solvent (e.g., methanol/water).

-

Add an internal standard to the sample.

-

Dry the sample under a stream of nitrogen or by lyophilization.

-

-

Derivatization:

-

Add the derivatization agent (e.g., BSTFA in pyridine) to the dried sample.

-

Incubate at a specific temperature and time to allow for the silylation of succinate (e.g., 70°C for 3-4 hours).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the analytes on a suitable capillary column.

-

Detect and quantify the trimethylsilyl (TMS) derivative of succinate using mass spectrometry, often in selected ion monitoring (SIM) mode for higher sensitivity.

-

-

Data Analysis:

-

Calculate the concentration of succinate in the original sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

-

Assessment of SUCNR1 Protein Expression by Western Blotting

This protocol outlines the general steps for detecting SUCNR1 protein in tissue or cell lysates.

Figure 4: Workflow for SUCNR1 Western Blotting.

Materials:

-

Primary antibody against SUCNR1 (e.g., Novus Biologicals NBP1-00861)

-

HRP-conjugated secondary antibody

-

Cell or tissue lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 25 µg of total protein per lane on a 12% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SUCNR1 antibody (e.g., at a concentration of 1-2 µg/mL) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Analysis of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is for assessing mitochondrial function in permeabilized cells or tissue fibers using an Oroboros Oxygraph-2k or similar instrument.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., MiR05 or MiR06)

-

Digitonin (for permeabilization)

-

Substrates and inhibitors: malate, pyruvate, ADP, succinate, cytochrome c, oligomycin, FCCP, rotenone, antimycin A

Procedure:

-

Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

-

Sample Preparation:

-

Permeabilized Cells: Resuspend cells in respiration medium. Determine the optimal digitonin concentration for permeabilization.

-

Tissue Fibers: Dissect tissue into small fiber bundles and permeabilize with saponin.

-

-

Respirometry Protocol (SUIT - Substrate-Uncoupler-Inhibitor Titration):

-

Add the permeabilized sample to the respirometer chamber containing respiration medium at 37°C.

-

Sequentially add substrates and inhibitors to assess different respiratory states. A common protocol is:

-

State I (Basal): Measure basal oxygen consumption.

-

State II (Complex I): Add malate and pyruvate (or glutamate) to measure leak respiration with Complex I substrates.

-

State III (OXPHOS with Complex I): Add ADP to measure oxidative phosphorylation capacity with Complex I substrates.

-

State III (OXPHOS with Complex I+II): Add succinate to measure OXPHOS capacity with convergent electron input to the Q-junction.

-

Cytochrome c test: Add cytochrome c to check the integrity of the outer mitochondrial membrane.

-

State IV (LEAK): Add oligomycin to inhibit ATP synthase and measure leak respiration.

-

ETS Capacity (Uncoupled): Titrate FCCP to uncouple respiration and measure the maximum capacity of the electron transport system.

-

Complex I Inhibition: Add rotenone to inhibit Complex I and assess respiration through Complex II alone.

-

Complex III Inhibition: Add antimycin A to inhibit Complex III and measure residual oxygen consumption.

-

-

-

Data Analysis: Analyze the oxygen consumption rates at each step to determine various parameters of mitochondrial function, including respiratory control ratio (RCR), ETS capacity, and the contribution of different complexes to respiration.

Assessment of Succinate-Stimulated Insulin Secretion from Pancreatic Islets

This protocol describes an ex vivo method to study the effect of succinate on insulin secretion.

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

Succinate solution

-

Insulin ELISA kit

-

Perifusion system (optional, for dynamic measurements)

Procedure (Static Incubation):

-

Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.

-

Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

-

Stimulation:

-

Divide islets into groups and incubate them in KRB buffer with:

-

Low glucose (negative control)

-

High glucose (e.g., 16.7 mM, positive control)

-

High glucose + succinate (at desired concentrations)

-

Low glucose + succinate

-

-

Incubate for 1 hour at 37°C.

-

-

Supernatant Collection: After incubation, collect the supernatant for insulin measurement.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.

-

Data Analysis: Normalize insulin secretion to the number of islets or total insulin content. Compare insulin secretion between the different treatment groups.

Conclusion and Future Directions

Succinate has unequivocally transitioned from a mere metabolic intermediate to a crucial signaling molecule with significant implications for metabolic diseases. The accumulation of succinate, both intracellularly and extracellularly, acts as a danger signal that drives inflammation and metabolic dysregulation. The intracellular actions of succinate, primarily through HIF-1α stabilization, and its extracellular signaling via SUCNR1, present a complex and interconnected network that contributes to the pathogenesis of obesity, type 2 diabetes, and NAFLD.

The quantitative data consistently point towards elevated succinate levels in these disease states, highlighting its potential as a biomarker. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of succinate signaling.

Future research should focus on:

-

Therapeutic Targeting: The development of specific antagonists for SUCNR1 or inhibitors of succinate production could represent novel therapeutic strategies for metabolic diseases.

-

Biomarker Development: Further validation of circulating succinate as a reliable biomarker for the diagnosis and prognosis of metabolic diseases is warranted.

-

Gut Microbiota Contribution: Elucidating the precise contribution of the gut microbiota to circulating succinate levels in metabolic diseases could open up new avenues for therapeutic intervention through modulation of the microbiome.

A deeper understanding of the multifaceted signaling roles of succinate will undoubtedly pave the way for innovative diagnostic and therapeutic approaches to combat the growing epidemic of metabolic diseases.

References

An In-depth Technical Guide to Utilizing hGPR91 Antagonist 3 for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of GPR91 in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key signaling pathway implicated in driving these inflammatory processes is the activation of G-protein coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1). Under conditions of cellular stress, such as hypoxia or ischemia, the Krebs cycle intermediate succinate can accumulate and be released into the extracellular space. This extracellular succinate then acts as a signaling molecule by binding to and activating GPR91 on various cells, including microglia, the resident immune cells of the central nervous system (CNS).

Activation of GPR91 on microglia triggers a signaling cascade that leads to a pro-inflammatory phenotype, characterized by the release of inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). This sustained inflammatory response contributes to neuronal damage and the progression of neurodegenerative diseases. Therefore, antagonizing the GPR91 receptor presents a promising therapeutic strategy for mitigating neuroinflammation.

This technical guide focuses on hGPR91 antagonist 3 , a potent and orally active antagonist of the human GPR91 receptor. It provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in in vitro and in vivo models of neuroinflammation.

This compound: A Profile

This compound, also referred to as compound 5g in the initial discovery literature, is a small molecule inhibitor of the human GPR91 receptor.[1] Its efficacy and selectivity make it a valuable tool for researchers studying the role of the succinate-GPR91 axis in neuroinflammatory and other pathological conditions.

Data Presentation: Properties of GPR91 Antagonists

For comparative purposes, the table below summarizes the inhibitory concentrations (IC50) of this compound and other relevant GPR91 antagonists.

| Antagonist | Target | IC50 (nM) | Oral Bioavailability (%F) | Reference |

| This compound (5g) | human GPR91 | 35 | 26 | Bhuniya et al., 2011[1] |

| This compound (5g) | rat GPR91 | 135 | N/A | Bhuniya et al., 2011[1] |

| hGPR91 antagonist 1 (4c) | human GPR91 | 7 | N/A | Bhuniya et al., 2011[1] |

| Compound 7e | human GPR91 | 180 | 87 | Bhuniya et al., 2011[1] |

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the GPR91 receptor, thereby preventing its activation by the endogenous ligand, succinate. The canonical GPR91 signaling pathway involves coupling to the Gαi subunit of the heterotrimeric G-protein complex. Upon activation by succinate, GPR91 promotes the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLCβ), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the activation of transcription factors, such as NF-κB, which drive the expression of pro-inflammatory genes.

Mandatory Visualization: GPR91 Signaling Pathway

Caption: GPR91 signaling cascade and its inhibition by this compound.

Experimental Protocols for Studying Neuroinflammation

The following protocols provide detailed methodologies for utilizing this compound in key in vitro and in vivo experiments to investigate neuroinflammation.

In Vitro Model: Inhibition of LPS-Induced Inflammatory Response in Microglia

This protocol is adapted from studies on the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Objective: To determine the efficacy of this compound in reducing the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-1β) from microglia activated with LPS and succinate.

Materials:

-

BV-2 microglial cell line (or primary microglia)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Succinate

-

This compound (Compound 5g)

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-1β

-

96-well cell culture plates

Methodology:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Following pre-treatment, stimulate the cells with LPS (100 ng/mL) and succinate (100 µM) for 24 hours.

-

Include the following control groups:

-

Untreated cells (vehicle control)

-

Cells treated with LPS and succinate only

-

Cells treated with this compound only

-

-

-

Measurement of Nitric Oxide (NO) Production:

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve.

-

-

Measurement of TNF-α and IL-1β Production:

-

Collect the cell culture supernatant.

-

Measure the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Mandatory Visualization: In Vitro Experimental Workflow

Caption: Workflow for in vitro analysis of this compound.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.

Objective: To evaluate the ability of orally administered this compound to reduce neuroinflammatory markers in the brains of mice challenged with LPS.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (Compound 5g)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia

-

Phosphate-buffered saline (PBS)

-

Reagents for tissue homogenization, RNA extraction, and qPCR

-

Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-TNF-α)

Methodology:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Based on its reported oral bioavailability, administer this compound via oral gavage at a predetermined dose (e.g., 10, 30, 100 mg/kg) or vehicle to respective groups of mice. Administer the antagonist 1 hour prior to the LPS challenge.

-

LPS Challenge: Induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group should receive a saline injection.

-

Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.

-

Brain Tissue Processing:

-

Perfuse the mice with ice-cold PBS.

-

Harvest the brains and divide them into hemispheres.

-

Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.

-

Dissect specific brain regions (e.g., hippocampus, cortex) from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for molecular analysis.

-

-

Quantitative PCR (qPCR):

-

Extract total RNA from the brain tissue.

-

Synthesize cDNA.

-

Perform qPCR to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., Tnf, Il1b, Il6) and other relevant markers.

-

-

Immunohistochemistry (IHC):

-

Process the fixed brain tissue for sectioning.

-

Perform IHC using antibodies against Iba1 to assess microglial activation and morphology, and against specific cytokines to evaluate their expression in the brain parenchyma.

-

Mandatory Visualization: Logical Relationship in Neuroinflammation

Caption: Succinate-GPR91 axis in neuroinflammation and antagonist intervention.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the succinate-GPR91 signaling pathway in neuroinflammation. Its potency and oral bioavailability make it suitable for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of GPR91 antagonism in various neuroinflammatory and neurodegenerative disease models. Further research is warranted to fully elucidate the efficacy and translational potential of this and other GPR91 antagonists in the context of CNS disorders.

References

The Therapeutic Potential of Targeting the Succinate Receptor (SUCNR1): A Technical Guide

Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that functions beyond its metabolic role. Under conditions of cellular stress such as hypoxia, ischemia, or inflammation, succinate accumulates and is released into the extracellular space, where it activates its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91). This activation triggers a cascade of downstream signaling events that have been implicated in a wide array of physiological and pathophysiological processes. SUCNR1 is expressed in various tissues, including the kidney, liver, adipose tissue, heart, retina, and on numerous immune cells. Its activation is linked to hypertension, diabetic complications like retinopathy and nephropathy, inflammation, fibrosis, and cancer progression. Consequently, SUCNR1 has garnered significant attention as a promising therapeutic target. This guide provides an in-depth overview of SUCNR1 signaling, its role in disease, quantitative pharmacology of known modulators, and detailed experimental protocols for its study, offering a comprehensive resource for researchers and drug developers in this field.

Introduction to Succinate and SUCNR1

Succinate is a vital metabolic intermediate produced within the mitochondria.[1][2] Pathophysiological conditions that disrupt cellular metabolism can lead to an accumulation of succinate, which is then transported out of the cell.[2] Extracellular succinate acts as a paracrine and endocrine signaling molecule by binding to SUCNR1, a Class A GPCR.[1][3] This receptor acts as a sensor for local metabolic stress, translating changes in the metabolic environment into cellular responses. The succinate/SUCNR1 axis is implicated in diverse functions, from regulating blood pressure and glucose homeostasis to modulating immune responses and angiogenesis. This widespread involvement makes SUCNR1 a compelling, albeit complex, target for therapeutic intervention, with both antagonists and agonists being explored for various conditions.

SUCNR1 Signaling Pathways

SUCNR1 activation initiates multiple downstream signaling cascades through coupling to heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes. The specific pathway engaged can be cell-type dependent, leading to diverse physiological outcomes.

-

Gαi Pathway : The predominant signaling route for SUCNR1 is through the Gαi subunit. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels impact the activity of Protein Kinase A (PKA) and other downstream effectors.

-

Gαq Pathway : SUCNR1 can also couple to Gαq proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

MAPK/ERK Pathway : Activation of SUCNR1 has been shown to induce the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial for regulating cellular processes like proliferation and differentiation.

Below is a diagram illustrating the primary signaling cascades initiated by SUCNR1 activation.

Pathophysiological Roles and Therapeutic Rationale

The succinate/SUCNR1 axis is a key player in numerous disease states, making it an attractive target for therapeutic intervention.

-

Hypertension and Renal Dysfunction : In the kidney, SUCNR1 is expressed in the renal vasculature and juxtaglomerular apparatus. Succinate-mediated activation of SUCNR1 stimulates renin release, leading to an increase in blood pressure. This makes SUCNR1 antagonists a potential therapeutic strategy for renovascular hypertension.

-

Inflammation and Immunity : SUCNR1 is expressed on various immune cells and plays a critical role in immunometabolism. It can promote pro-inflammatory responses, such as the production of IL-1β by macrophages, making it a target for chronic inflammatory diseases like rheumatoid arthritis and neuroinflammation.

-

Diabetic Complications : In hyperglycemic states, increased succinate levels can activate SUCNR1 in the retina, promoting pathological angiogenesis, a hallmark of diabetic retinopathy. Therefore, SUCNR1 antagonists could be beneficial in treating this condition.

-

Fibrosis : The succinate-SUCNR1 pathway is implicated in the progression of fibrosis, particularly in the liver and kidney. By promoting the activation of fibrotic pathways, it contributes to tissue scarring. Antagonizing SUCNR1 may offer a novel anti-fibrotic therapy.

Quantitative Data on SUCNR1 Modulators

The development of specific agonists and antagonists is crucial for dissecting the function of SUCNR1 and for its validation as a drug target. The tables below summarize the pharmacological data for key modulators.

Table 1: SUCNR1 Agonists - Potency (EC₅₀)

| Compound Name | Species | Assay Type | EC₅₀ (μM) | Reference(s) |

|---|---|---|---|---|

| Succinate (endogenous) | Human | cAMP Inhibition | 29 | |

| Human | Ca²⁺ Mobilization | 581 | ||

| Mouse | Ca²⁺ Mobilization | 28 | ||

| cis-Epoxysuccinic acid | Human | cAMP Inhibition | 2.7 | |

| Human | Ca²⁺ Mobilization | 191 | ||

| Human | Arrestin Recruitment | 74 | ||

| cis-1,2-Cyclopropanedicarboxylic acid | Human | cAMP Inhibition | ~900-1000 | |

| Human | Ca²⁺ Mobilization | 1040 | ||

| (S)-Chlorosuccinic acid | Human | cAMP Inhibition | 72 |

| Oxaloacetic acid | Human | cAMP Inhibition | 70 | |

Table 2: SUCNR1 Antagonists - Potency (IC₅₀)

| Compound Name | Species | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| Compound "4c" (Bhuniya et al.) | Human | Unknown | 7 | |

| Rat | Unknown | 7 - 435 | ||

| NF-56-EJ40 | Human | [³⁵S]GTPγS | 25 | |

| Human | Binding (Ki) | 33 | ||

| Rat | - | Inactive | ||

| Compound "5g" (Bhuniya et al.) | Human | Unknown | 35 | |

| Rat | Unknown | 135 | ||

| SUCNR1-IN-1 | Human | Unknown | 88 |

| Succinate/succinate receptor antagonist 1 | Human | Unknown | 20,000 | |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the function and pharmacology of SUCNR1.

In Vitro: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following SUCNR1 activation using a Fura-2 AM ratiometric dye and a fluorescence plate reader.

Methodology Details:

-

Cell Culture: Adherent cells (e.g., HEK293) stably expressing SUCNR1 are plated at 40,000-80,000 cells/well in a 96-well black, clear-bottom plate and grown overnight.

-

Dye Loading:

-

Wash cells once with Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM) in HHBS containing 0.02-0.04% Pluronic F-127 and ~2.5 mM probenecid to prevent dye extrusion.

-

Remove wash buffer and add 100 µL of the loading solution to each well.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Washing and De-esterification:

-

Gently wash the cells twice with HHBS containing 2.5 mM probenecid.

-

Add 200 µL of HHBS with probenecid to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.

-

-

Measurement:

-

Place the plate into a fluorescence microplate reader equipped with injectors.

-

Set the instrument to perform a kinetic read, alternating excitation between 340 nm and 380 nm while measuring emission at ~510 nm.

-

Record a stable baseline fluorescence for 20-30 seconds.

-

Inject the agonist at various concentrations and immediately continue recording the fluorescence signal for an additional 120-180 seconds.

-

-

Data Analysis: The ratio of the fluorescence emission at 510 nm from excitation at 340 nm versus 380 nm is calculated for each time point. The change in this ratio from baseline is plotted against agonist concentration to determine the EC₅₀ value.

In Vitro: cAMP Inhibition Assay

This protocol outlines a method for measuring the inhibition of cAMP production following SUCNR1 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Methodology Details:

-

Cell Preparation: Cells expressing SUCNR1 are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

-

Assay Procedure:

-

Dispense 5 µL of cells into a low-volume 384-well white plate.

-

Add 5 µL of SUCNR1 agonist (succinate or other test compounds) at various concentrations.

-

Add 5 µL of a Gαs pathway activator, such as Forskolin (typically 1-10 µM final concentration), to all wells except the negative control to stimulate cAMP production.

-

Incubate the plate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP antibody labeled with Europium cryptate (donor) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 615 nm (cryptate signal).

-

-

Data Analysis: The HTRF ratio (Emission 665nm / Emission 615nm * 10,000) is calculated. In this competitive assay, a higher concentration of cellular cAMP leads to a lower HTRF ratio. Data are plotted as HTRF ratio versus agonist concentration to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.

In Vitro: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation as a downstream readout of SUCNR1 activation via Western blotting.

Methodology Details:

-

Cell Culture and Starvation: Plate cells (e.g., HEK293-SUCNR1) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat cells with the SUCNR1 agonist at various concentrations for a predetermined time (typically 5-15 minutes).

-

Cell Lysis:

-

Immediately place the plate on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Quantify band intensities using densitometry software. The p-ERK signal is normalized to the total ERK signal for each sample.

-

In Vivo: Renal Fibrosis Model (Unilateral Ureteral Obstruction)

The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method to induce renal interstitial fibrosis in rodents, allowing for the evaluation of anti-fibrotic effects of SUCNR1 modulators.

Methodology Details:

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Surgical Procedure:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Make a midline or flank incision to expose the left kidney and ureter.

-

Isolate the left ureter and ligate it at two points using non-absorbable surgical silk (e.g., 4-0). The ureter may be cut between the ligatures.

-

Return the kidney to the abdominal cavity and suture the incision.

-

Sham-operated animals undergo the same procedure without ureter ligation.

-

-

Compound Administration: The SUCNR1 modulator (e.g., antagonist) or vehicle is administered daily to the mice, starting from the day of surgery, via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Endpoint Analysis:

-

After a set period (commonly 7 or 14 days), euthanize the animals and harvest the obstructed (left) and contralateral (right) kidneys.

-

One portion of the kidney is fixed in 10% formalin for histological analysis, while another portion is snap-frozen for protein or RNA analysis.

-

-

Fibrosis Assessment:

-

Histology: Paraffin-embedded kidney sections are stained with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition (fibrosis).

-

Immunohistochemistry (IHC): Stain sections for markers of myofibroblast activation, such as α-smooth muscle actin (α-SMA), and inflammatory markers like F4/80 for macrophages.

-

Gene Expression: Perform qRT-PCR or RNAseq on kidney lysates to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).

-

Conclusion and Future Directions

The succinate receptor, SUCNR1, stands at a critical intersection of metabolism and cellular signaling. Its activation under conditions of metabolic stress drives key pathological processes in a range of diseases, including hypertension, chronic inflammation, and fibrosis. The development of potent and selective small-molecule antagonists has provided invaluable tools to probe the receptor's function and has paved the way for novel therapeutic strategies. While antagonists show significant promise for treating inflammatory and fibrotic conditions, the context-dependent signaling of SUCNR1 necessitates a thorough understanding of its role in specific tissues and disease states. Future research should focus on elucidating the mechanisms of biased agonism, exploring the therapeutic potential of SUCNR1 agonists in specific contexts (e.g., myelosuppression), and advancing current lead compounds through preclinical and clinical development to validate the full therapeutic potential of targeting this metabolic sensor.

References

hGPR91 Antagonist 3: A Potential Therapeutic Agent in Renal Pathophysiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a significant target in the pathophysiology of kidney disease, particularly in the context of diabetic nephropathy and hypertension. Its activation by its endogenous ligand, succinate, under conditions of metabolic stress, triggers a cascade of signaling events that contribute to renal dysfunction. This document provides a comprehensive overview of a potent and orally active antagonist of human GPR91 (hGPR91), designated as "hGPR91 antagonist 3" or "compound 5g". While specific in vivo studies on the renal effects of this particular antagonist are limited in publicly available literature, this guide synthesizes the known properties of the antagonist with the well-established role of its target in renal pathophysiology to project its therapeutic potential and provide a framework for future research.

Introduction to GPR91 in the Kidney

GPR91 is a G protein-coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1] Under normoglycemic and normoxic conditions, extracellular succinate levels are low. However, in pathological states such as hyperglycemia and ischemia, succinate can accumulate in the extracellular space and activate GPR91.[2] In the kidney, GPR91 is expressed in various locations, including the glomerular endothelium, the macula densa, the cortical thick ascending limb, and the collecting ducts.[2][3] Its activation has been linked to several key pathophysiological processes in the kidney:

-

Renin-Angiotensin System (RAS) Activation: High glucose levels lead to succinate accumulation, which then activates GPR91 in the glomerular endothelium and macula densa. This triggers the release of renin, the rate-limiting enzyme in the RAS, leading to increased angiotensin II production, vasoconstriction, and hypertension.[2]

-

Renal Fibrosis: The succinate-GPR91 axis is implicated in promoting renal interstitial fibrosis. This is thought to be mediated, at least in part, by the activation of profibrotic M2 macrophages.

-

Inflammation and Cellular Stress: GPR91 activation can initiate inflammatory signaling cascades and contribute to cellular stress and apoptosis in renal cells.

This compound (Compound 5g): Properties and Potential

"this compound," also referred to as compound 5g, was identified through a high-throughput screening effort to discover potent and selective small molecule antagonists for hGPR91.

Chemical and Pharmacological Properties

While the exact chemical structure is proprietary, the key reported properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Target | Human G protein-coupled receptor 91 (hGPR91/SUCNR1) | |

| IC50 (human GPR91) | 35 nM | |

| IC50 (rat GPR91) | 135 nM | |

| Oral Bioavailability (%F) | 26% (species not specified) |

Table 1: Pharmacological Properties of this compound (Compound 5g)

The antagonist demonstrates high potency against the human receptor and has oral bioavailability, making it a candidate for in vivo studies. It is part of a series of antagonists developed to be highly selective for GPR91 over the closely related GPR99.

Anticipated Effects on Renal Pathophysiology

Based on the known functions of GPR91 in the kidney, the administration of a potent antagonist like this compound is expected to have several beneficial effects:

-

Reduction of Renin Release: By blocking the succinate-induced activation of GPR91 in the juxtaglomerular apparatus, the antagonist should mitigate the excessive renin release seen in diabetic conditions.

-

Amelioration of Hypertension: Through the inhibition of the RAS, the antagonist is predicted to lower blood pressure, a key factor in the progression of chronic kidney disease.

-

Anti-fibrotic Effects: By inhibiting GPR91-mediated profibrotic signaling, the antagonist could potentially slow down or prevent the development of renal fibrosis.

-

Protection against Renal Cell Damage: The antagonist may protect renal tubular and glomerular cells from inflammation and apoptosis triggered by metabolic stress.

Quantitative Data from GPR91-Related Studies

Effects of GPR91 Deletion on Succinate and Renin System in a Diabetic Mouse Model

| Parameter | Condition | GPR91+/+ | GPR91-/- | Reference |

| Succinate (µM) | Nondiabetic Kidney | 10 ± 0.2 | - | |

| Diabetic Kidney | 616 ± 62 | - | ||

| Nondiabetic Urine | 26 ± 7.0 | - | ||

| Diabetic Urine | 168 ± 45 | - | ||

| High Glucose-Induced Renin Release (% reduction in granular content) | In vitro | 44 ± 3 | 16 ± 3 | |

| Plasma Renin Activity (fold increase) | Salt Depletion | 7.0 ± 1.4 | 3.4 ± 0.5 |

Table 2: Data from studies on GPR91 knockout mice demonstrating the receptor's role in succinate-mediated renin release.

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo evaluation of this compound in a model of diabetic nephropathy.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model

This is a widely used model to induce type 1 diabetes and subsequent diabetic kidney disease in rodents.

-

Animal Model: Male mice (e.g., C57BL/6 or db/db) aged 8-10 weeks.

-

Induction of Diabetes:

-

Fast the mice for 4-6 hours.

-

Prepare a fresh solution of STZ in sterile, cold 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).

-

Provide 10% sucrose water for the first 24-48 hours post-injection to prevent hypoglycemia.

-

-

Monitoring:

-

Measure blood glucose levels 48-72 hours after the final STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.

-

Monitor body weight and blood glucose weekly.

-

-

Antagonist Administration:

-

Based on its reported oral bioavailability, this compound can be administered via oral gavage or formulated in a palatable vehicle for voluntary consumption.

-

Prepare a formulation of the antagonist in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the antagonist daily at a predetermined dose. A vehicle-only group and a non-diabetic control group should be included.

-

-

Outcome Measures (after 8-12 weeks of treatment):

-

Renal Function: Measure 24-hour urinary albumin excretion, serum creatinine, and blood urea nitrogen (BUN).

-

Histopathology: Perfuse and collect kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerular hypertrophy, mesangial expansion, and fibrosis.

-

Gene and Protein Expression: Analyze the expression of fibrotic markers (e.g., TGF-β, collagen IV, fibronectin) and inflammatory markers in kidney tissue via qPCR, Western blotting, or immunohistochemistry.

-

In Vitro Renin Release Assay from Isolated Juxtaglomerular Apparatus (JGA)

This protocol allows for the direct assessment of the antagonist's effect on renin release.

-

JGA Preparation: Isolate JGAs from rabbit or mouse kidneys by microdissection.

-

Labeling of Renin Granules: Load the isolated JGAs with a fluorescent dye that accumulates in renin granules (e.g., quinacrine).

-

Experimental Setup: Perfuse the isolated JGA with a physiological solution.

-

Stimulation and Inhibition:

-

Establish a baseline fluorescence measurement.

-

Induce renin release by adding a high concentration of glucose or succinate to the perfusate.

-

In a separate set of experiments, pre-incubate the JGA with this compound at various concentrations before stimulating with glucose or succinate.

-

-

Measurement: Monitor the decrease in fluorescence intensity over time using confocal microscopy. A reduction in fluorescence indicates the release of renin granules.

Visualizations: Signaling Pathways and Experimental Workflow

GPR91 Signaling Pathway in Renal Cells

Caption: GPR91 signaling cascade in renal cells and the inhibitory point of this compound.

Experimental Workflow for In Vivo Antagonist Evaluation

Caption: Workflow for evaluating this compound in a diabetic nephropathy mouse model.

Conclusion and Future Directions

This compound is a potent and orally available inhibitor of the succinate receptor, a key player in the pathogenesis of renal disease. While direct experimental evidence of its efficacy in renal models is currently lacking in the public domain, the wealth of data from GPR91 knockout studies strongly supports the therapeutic potential of GPR91 antagonism. Future research should focus on in vivo studies using this compound in models of diabetic nephropathy and other chronic kidney diseases to validate its predicted beneficial effects on renin release, blood pressure, and renal fibrosis. Such studies will be crucial in determining the clinical translatability of this promising therapeutic agent.

References

- 1. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Localization of the succinate receptor in the distal nephron and its signaling in polarized MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of GPR91 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. Activated by the Krebs cycle intermediate succinate, GPR91 plays a crucial role in cellular metabolism and signaling under both physiological and pathological conditions. The development of potent and selective GPR91 antagonists is a key strategy for modulating its activity and exploring its therapeutic potential. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of GPR91 antagonists, offering valuable insights for researchers and professionals in the field of drug discovery and development.

GPR91 Signaling Pathways

GPR91 is coupled to both Gαi and Gαq protein pathways. Upon activation by succinate, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations. The development of antagonists that can effectively block these signaling cascades is a primary focus of GPR91-targeted drug discovery.

Structure-Activity Relationship of GPR91 Antagonists

The discovery of small molecule antagonists of GPR91 has provided valuable tools to probe the receptor's function and has laid the groundwork for the development of novel therapeutics. Systematic SAR studies have led to the identification of several classes of potent and selective GPR91 antagonists. The following table summarizes the quantitative data for some of the key antagonists identified to date.

| Compound ID | Chemical Structure | Human GPR91 IC50 (nM) | Rat GPR91 IC50 (nM) | Key Structural Features & SAR Insights |

| 2c |  | - | - | Naphthyridine-based scaffold. Potent antagonist identified through systematic modification of a high-throughput screening hit.[1] |

| 4c (XT1) |  | 7[2][3] | - | A potent and selective GPR91 antagonist. The structure features a central core with modifications that enhance binding affinity.[1][2] |

| 5g |  | 35 | 135 | Orally bioavailable antagonist with a distinct structural scaffold from the 'c' series, indicating different binding modes or interactions with the receptor. |

| 7e |  | 180 | - | Another orally bioavailable lead compound with a different chemical structure, highlighting the diversity of scaffolds that can achieve GPR91 antagonism. |

| NF-56-EJ40 |  | 25 (Ki = 33) | Almost no activity | A highly potent and human-selective antagonist. Its structure is characterized by a biphenyl carboxamide core with a piperazine moiety. The selectivity is attributed to specific amino acid differences between human and rat GPR91. |

Experimental Protocols

The identification and characterization of GPR91 antagonists rely on robust and reproducible in vitro assays. A typical workflow for screening and characterizing GPR91 antagonists is outlined below.

Detailed Methodology: In Vitro Functional Assay for GPR91 Antagonist Activity (cAMP Inhibition)

This protocol describes a common method to assess the antagonist activity of test compounds by measuring their ability to inhibit the succinate-induced decrease in cAMP levels in cells expressing GPR91.

1. Cell Culture and Preparation:

-

Culture HEK293 cells stably expressing human GPR91 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the compound in assay buffer (e.g., HBSS with 0.1% BSA) to the desired concentrations.

-

Pre-incubate the cells with the test compound or vehicle (DMSO) for 30 minutes at 37°C.

3. Agonist Stimulation:

-

Prepare a solution of succinate (the agonist) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Add the succinate solution to the wells containing the pre-incubated cells and compounds.

-

Incubate for 15-30 minutes at 37°C.

4. cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Follow the manufacturer's instructions for the specific assay kit.

5. Data Analysis:

-

Normalize the data to the response of the vehicle control (0% inhibition) and a known GPR91 antagonist or no succinate control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Logical Relationships in SAR Studies

The process of optimizing a lead compound in SAR studies involves a cyclical process of design, synthesis, and testing. The insights gained from each cycle inform the design of the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The exploration of the structure-activity relationship of GPR91 antagonists is a dynamic and evolving field. The identification of diverse chemical scaffolds with potent inhibitory activity against GPR91 has provided a strong foundation for the development of novel therapeutics. The detailed understanding of the SAR, coupled with robust experimental protocols and a clear comprehension of the underlying signaling pathways, is essential for the successful translation of these findings into clinically effective drugs for a variety of metabolic and inflammatory disorders. This guide serves as a comprehensive resource to aid researchers in this critical endeavor.

References

GPR91 (SUCNR1) as a Therapeutic Target in Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has emerged as a critical signaling hub in the pathophysiology of diabetic complications. Under hyperglycemic and hypoxic conditions characteristic of diabetes, extracellular succinate levels rise, leading to the activation of GPR91. This initiates a cascade of downstream signaling events that contribute to the pathogenesis of diabetic nephropathy, retinopathy, and potentially cardiomyopathy and neuropathy. This technical guide provides an in-depth overview of the role of GPR91 in these complications, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this area.

The Succinate-GPR91 Axis in Diabetes

Under normal physiological conditions, succinate is an intermediate of the mitochondrial tricarboxylic acid (TCA) cycle. However, in the context of diabetes, metabolic dysregulation leads to the accumulation and release of succinate into the extracellular space.[1] This extracellular succinate acts as a signaling molecule by binding to and activating GPR91, a G protein-coupled receptor.[2] This activation triggers various downstream pathways that are implicated in the progression of diabetic microvascular complications.

GPR91 in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease.[3] A key pathological feature is the overactivation of the renin-angiotensin system (RAS).[3] The succinate-GPR91 axis has been identified as a direct link between high glucose levels and renin release.[4] In the diabetic kidney, elevated glucose leads to increased succinate production, which then activates GPR91 on juxtaglomerular apparatus cells, stimulating renin and prorenin release.

Quantitative Data: GPR91 in Diabetic Nephropathy

| Parameter | Condition | Model | Fold Change / Concentration | Reference |

| Succinate Concentration | Non-diabetic Kidney Tissue | Mouse | 10 ± 0.2 µM | |

| Diabetic Kidney Tissue (STZ) | Mouse | 616 ± 62 µM | ||

| Non-diabetic Urine | Mouse | 26 ± 7.0 µM | ||

| Diabetic Urine (STZ) | Mouse | 168 ± 45 µM | ||

| Healthy Control Urine | Human | - | ||

| Diabetic Kidney Disease Urine | Human | Higher vs. Control & Non-DKD | ||

| Renin Content | Diabetic (STZ) GPR91+/+ vs. Control | Mouse Kidney | ~3.5-fold increase | |

| Diabetic (STZ) GPR91-/- vs. Diabetic GPR91+/+ | Mouse Kidney | Significantly reduced | ||

| Prorenin Content | Diabetic (STZ) GPR91+/+ vs. Control | Mouse Kidney & Plasma | >20-fold increase | |

| Diabetic (STZ) GPR91-/- vs. Diabetic GPR91+/+ | Mouse Kidney & Plasma | Significantly blunted increase | ||

| p-p38, COX-2, Renin | Diabetic GPR91+/+ vs. Control | Mouse Kidney Cortex | ~3-fold, ~2-fold, ~3-fold increase respectively | |

| Diabetic GPR91-/- vs. Diabetic GPR91+/+ | Mouse Kidney Cortex | Significantly reduced increase |

Signaling Pathway in Diabetic Nephropathy

Caption: GPR91 signaling in diabetic nephropathy.

GPR91 in Diabetic Retinopathy

In diabetic retinopathy, retinal hypoxia and ischemia lead to increased succinate levels in the vitreous humor. GPR91 is predominantly expressed in retinal ganglion cells. Its activation by succinate triggers pro-angiogenic signaling, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF), a key driver of the pathological neovascularization characteristic of proliferative diabetic retinopathy.

Quantitative Data: GPR91 in Diabetic Retinopathy

| Parameter | Condition | Model/Source | Fold Change / Concentration | Reference |

| Vitreous Succinate | Epiretinal Membrane (Control) | Human Vitreous | 1.27 µM | |